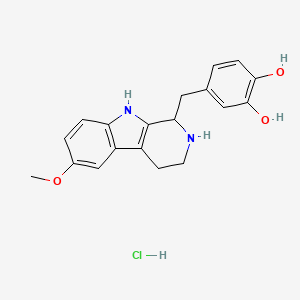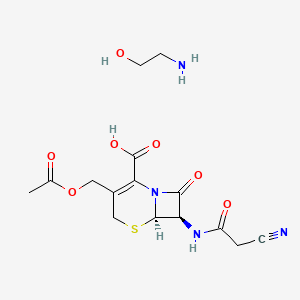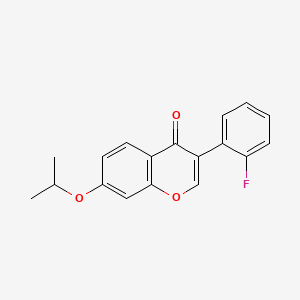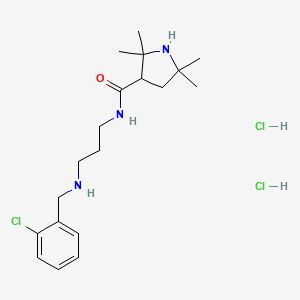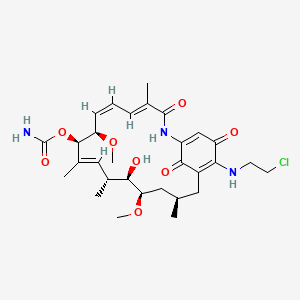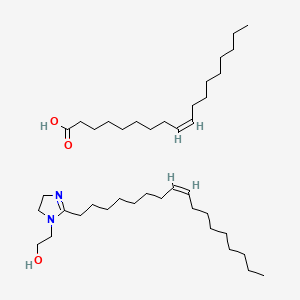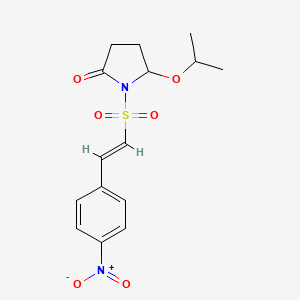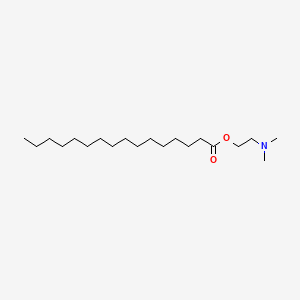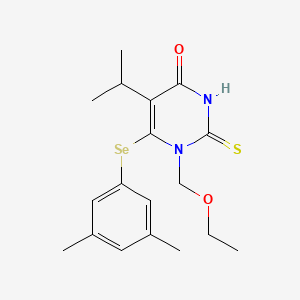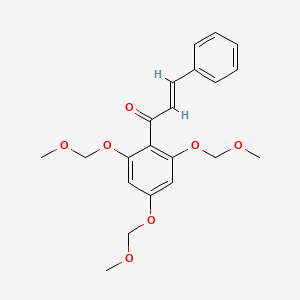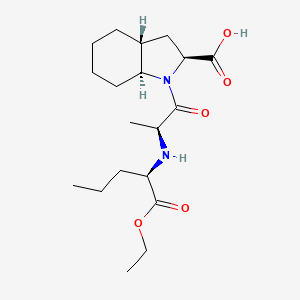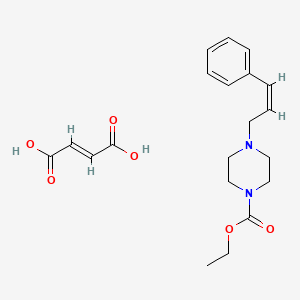
1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets. This compound, in particular, has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate typically involves the reaction of cinnamyl chloride with 4-(ethoxycarbonyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(ethoxycarbonyl)piperazine: Similar structure but with a benzyl group instead of a cinnamyl group.
1-Cinnamyl-4-(methoxycarbonyl)piperazine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
1-Cinnamyl-4-(acetoxycarbonyl)piperazine: Similar structure but with an acetoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cinnamyl group can enhance its interactions with certain biological targets, while the ethoxycarbonyl group can influence its solubility and reactivity .
Properties
CAS No. |
82387-52-8 |
|---|---|
Molecular Formula |
C20H26N2O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;ethyl 4-[(Z)-3-phenylprop-2-enyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2.C4H4O4/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15;5-3(6)1-2-4(7)8/h3-9H,2,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b9-6-;2-1+ |
InChI Key |
VGMZCGSRURCPMQ-KBZGGVAGSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C/C=C\C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


